GDC-0339 Pan-Pim Ki Potency Compared to Clinical-Stage Inhibitors PIM447, AZD1208, and SGI-1776
GDC-0339 exhibits balanced, picomolar Ki values across all three Pim kinase isoforms, contrasting with the variable isoform selectivity profiles of PIM447, AZD1208, and SGI-1776 [1]. Specifically, GDC-0339's Ki for Pim2 is 0.1 nM, which is 50-fold more potent than AZD1208 (5 nM) and 3,630-fold more potent than SGI-1776 (363 nM), indicating superior pan-inhibition [1].
| Evidence Dimension | Inhibitory Constant (Ki) |
|---|---|
| Target Compound Data | Pim1: 0.03 nM; Pim2: 0.1 nM; Pim3: 0.02 nM |
| Comparator Or Baseline | PIM447 (Pim1: 0.006 nM, Pim2: 0.018 nM, Pim3: 0.009 nM); AZD1208 (Pim1: 0.4 nM, Pim2: 5 nM, Pim3: 1.9 nM); SGI-1776 (Pim1: 7 nM, Pim2: 363 nM, Pim3: 69 nM) |
| Quantified Difference | GDC-0339 vs. AZD1208: 50-fold more potent for Pim2. GDC-0339 vs. SGI-1776: 3,630-fold more potent for Pim2. |
| Conditions | In vitro enzymatic assay using recombinant Pim kinases; reported Ki values from published literature. |
Why This Matters
The balanced, high-potency pan-inhibition profile of GDC-0339 is critical for robust target engagement and efficacy in Pim-driven cancers, whereas weaker Pim2 inhibition in AZD1208 and SGI-1776 may limit therapeutic response.
- [1] Jiang J, Wang Y, Liu Y, et al. PIM Kinases in Multiple Myeloma. Cancers (Basel). 2021;13(17):4304. doi:10.3390/cancers13174304 View Source
